molecular formula C17H23FN4O2 B6623175 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine

1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine

Cat. No. B6623175
M. Wt: 334.4 g/mol
InChI Key: MYDWVCOUYVPWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPP is a piperazine derivative that belongs to the class of pyrazole compounds. It has a molecular formula of C20H26FN5O2 and a molecular weight of 389.45 g/mol.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine is not fully understood. However, it has been suggested that 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has also been found to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cell cycle arrest. 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has also been found to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation. Additionally, 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has been investigated for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has several advantages as a research chemical. It is readily available and relatively easy to synthesize. 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has also been found to exhibit significant anticancer and neuroprotective activity, making it a promising candidate for further research. However, there are also limitations associated with the use of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine in lab experiments. 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine is a relatively new compound, and its safety and toxicity profile are not well established. Additionally, 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine is a complex compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions that could be explored in the research of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine. Firstly, further studies could be conducted to investigate the safety and toxicity profile of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine. This would help to establish the suitability of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine as a potential therapeutic agent. Additionally, more research could be conducted to investigate the mechanism of action of 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine, which could provide insights into its therapeutic potential. Finally, 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine could be further investigated for its potential use in combination therapy with other anticancer or neuroprotective agents.

Synthesis Methods

1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2,2-dimethoxyethyl)piperazine with 2-fluoroacetophenone in the presence of a base to yield the intermediate compound. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a catalyst to yield 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine.

Scientific Research Applications

1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has been the focus of several scientific studies due to its potential therapeutic applications. It has been found to exhibit significant anticancer, antitumor, and antiproliferative activity against various cancer cell lines. 1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine has also been investigated for its potential use as a therapeutic agent against Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2/c1-23-17(24-2)12-21-7-9-22(10-8-21)16-11-15(19-20-16)13-5-3-4-6-14(13)18/h3-6,11,17H,7-10,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDWVCOUYVPWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCN(CC1)C2=NNC(=C2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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